

(2R)-Oxane-2-carboxylic acid synonyms and alternative names

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Compound of Interest

Compound Name: (2R)-Oxane-2-carboxylic acid

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An In-depth Technical Guide to the Nomenclature of **(2R)-Oxane-2-carboxylic Acid**

Introduction

(2R)-Oxane-2-carboxylic acid is a heterocyclic building block of significant interest in modern drug discovery and development. As a chiral scaffold, it provides a defined three-dimensional structure that is crucial for molecular recognition and interaction with biological targets. Its utility is particularly noted in the synthesis of complex molecules, including protein degraders where precise stereochemistry is paramount for efficacy.^[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synonyms, alternative names, and key identifiers for **(2R)-Oxane-2-carboxylic acid**. Understanding this nomenclature is critical for accurate sourcing of materials, clear communication in scientific literature, and ensuring reproducibility in experimental protocols.

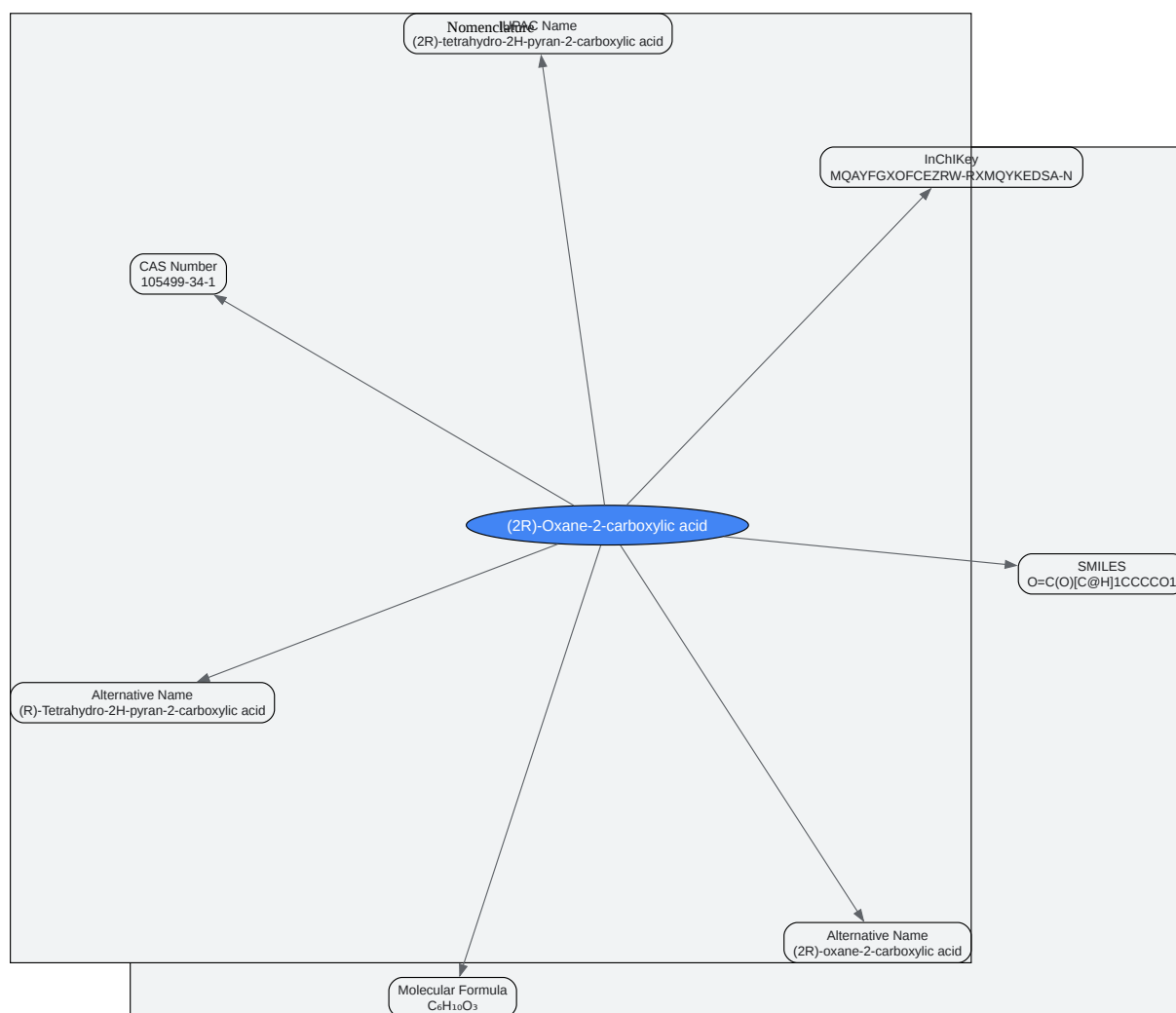
Unambiguous Chemical Identifiers

To avoid ambiguity, especially in procurement and regulatory documentation, it is essential to rely on primary chemical identifiers. These codes are unique to this specific molecule in its (R)-enantiomeric form.

- CAS Number: The most reliable unique identifier for a chemical substance is its CAS (Chemical Abstracts Service) Registry Number. For **(2R)-Oxane-2-carboxylic acid**, this number is 105499-34-1.^{[1][2][3][4]}

- Molecular Formula: C₆H₁₀O₃ [\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 130.14 g/mol [\[1\]](#)[\[4\]](#)
- SMILES String: O=C(O)[C@H]1CCCCO1 [\[3\]](#)[\[5\]](#)
- InChI Key: MQAYFGXOFCEZRW-RXMQYKEDSA-N

These identifiers form the foundation for any database search or material request, ensuring the correct stereoisomer is identified.



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Caption: Relationship between core name and key identifiers.

Systematic and Alternative Nomenclature

The naming of a chemical can follow several conventions, leading to a variety of synonyms.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

- Preferred IUPAC Name: (2R)-tetrahydro-2H-pyran-2-carboxylic acid.[\[5\]](#)
 - "tetrahydro-2H-pyran": This defines the core structure as a six-membered saturated ring containing one oxygen atom (an oxane ring).
 - "-2-carboxylic acid": This indicates a carboxyl group (-COOH) is attached to the second position of the ring.
 - "(2R)-": This is the Cahn-Ingold-Prelog (CIP) designation that specifies the stereochemistry at the chiral center (position 2) is of the R configuration.

Common and Alternative Names

While IUPAC provides rigor, shorter or alternative names are frequently used in supplier catalogs and research articles.

- **(2R)-oxane-2-carboxylic acid**: This is a widely accepted alternative name where "oxane" is used for the saturated six-membered ether ring.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- (R)-Tetrahydro-2H-pyran-2-carboxylic acid: This is a common variation of the IUPAC name and is chemically identical.[\[4\]](#)[\[6\]](#)

Stereoisomeric Context: The Importance of Specificity

In drug development, stereoisomerism is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. It is therefore crucial to distinguish **(2R)-oxane-2-carboxylic acid** from its counterparts.

- (S)-Enantiomer: The opposite stereoisomer is (2S)-Oxane-2-carboxylic acid or (S)-Tetrahydro-2H-pyran-2-carboxylic acid. It is identified by CAS Number 105499-32-9.[7]
- Racemic Mixture: The mixture containing equal amounts of both (R) and (S) enantiomers is named Oxane-2-carboxylic acid or Tetrahydro-2H-pyran-2-carboxylic acid. This mixture has its own unique identifier, CAS Number 51673-83-7.[8][9]

Failure to differentiate between these forms can lead to significant errors in synthesis, biological testing, and interpretation of results.

Summary of Nomenclature

For ease of reference, the key names and identifiers for **(2R)-Oxane-2-carboxylic acid** and its related stereoisomers are summarized below.

Identifier Type	(2R)-Enantiomer (Target Compound)	(S)-Enantiomer	Racemic Mixture
Primary Name	(2R)-Oxane-2-carboxylic acid	(2S)-Oxane-2-carboxylic acid[7]	Oxane-2-carboxylic acid[8][10]
IUPAC Name	(2R)-tetrahydro-2H-pyran-2-carboxylic acid[5]	(2S)-tetrahydro-2H-pyran-2-carboxylic acid[7]	tetrahydro-2H-pyran-2-carboxylic acid[8][9]
CAS Number	105499-34-1[1][2][3][4]	105499-32-9[7]	51673-83-7[8][9]
MDL Number	MFCD18909423[3][5]	MFCD18909424[7]	MFCD07779239[8]

Application Context: Role in Drug Design

The carboxylic acid functional group is a cornerstone in medicinal chemistry, appearing in over 450 marketed drugs.[11][12] This moiety often serves as a key interaction point (a pharmacophore) with biological targets, typically by forming hydrogen bonds or ionic interactions. However, the carboxylic acid group can also present challenges, such as limited ability to cross biological membranes or potential metabolic liabilities.[13][14]

(2R)-Oxane-2-carboxylic acid provides a rigid, chiral scaffold that positions the crucial carboxylic acid group in a specific spatial orientation. This makes it a valuable building block for designing molecules with high target specificity. Its application as a "Protein Degradator Building Block" highlights its role in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities where precise three-dimensional structure is essential for function.^[1]

Experimental Identification Protocols

Confirming the identity and purity of **(2R)-Oxane-2-carboxylic acid** is essential. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

Protocol 1: Infrared (IR) Spectroscopy

This technique is highly effective for identifying the key functional groups present. The causality is that the vibrations of specific chemical bonds absorb infrared radiation at characteristic frequencies.

Methodology:

- Prepare the sample (e.g., as a thin film or KBr pellet).
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Analyze the spectrum for characteristic absorptions.

Expected Absorptions:

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm^{-1} .^[15] This broadness is a hallmark of the hydrogen-bonded dimer common to carboxylic acids.
- C=O Stretch (Carbonyl): A sharp, intense absorption band around 1710-1760 cm^{-1} .^{[15][16]} The exact position can vary based on whether the acid is in a dimeric (hydrogen-bonded) or monomeric state.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

- Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Acquire ^1H and ^{13}C NMR spectra.
- Analyze chemical shifts, integration, and coupling patterns.

Expected Signals:

- ^1H NMR:
 - Carboxyl Proton ($-\text{COOH}$): A singlet, typically appearing far downfield between 10-13 ppm. [\[15\]](#) Its position is concentration-dependent.
 - Oxane Ring Protons: A series of multiplets in the approximate range of 1.5-4.5 ppm, corresponding to the protons on the saturated ring.
- ^{13}C NMR:
 - Carbonyl Carbon ($-\text{C}=\text{O}$): A signal in the downfield region of 165-185 ppm. [\[15\]](#)
 - Oxane Ring Carbons: Signals in the aliphatic region (approx. 20-80 ppm).

Caption: The chemical structure and its corresponding spectroscopic fingerprints.

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